5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde
Description
Properties
CAS No. |
915369-31-2 |
|---|---|
Molecular Formula |
C5H3F3N2O |
Molecular Weight |
164.1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformative Derivatization of 5 Trifluoromethyl 1h Imidazole 4 Carbaldehyde
Reactivity of the Carbaldehyde Functionality
The aldehyde group at the C4 position of the imidazole (B134444) ring is a key site for chemical transformations. Its reactivity is characteristic of aromatic aldehydes but is further activated by the adjacent trifluoromethyl group, which increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Condensation Reactions, including Schiff Base Formation
The carbaldehyde functionality readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. ijacskros.comnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, typically under acid catalysis, to yield the C=N double bond. ijacskros.com The formation of Schiff bases from imidazole aldehydes is a well-established transformation. researchgate.netorientjchem.org The reaction is versatile, allowing for the introduction of a wide variety of substituents (R-groups) depending on the primary amine used.
The general reaction is as follows: 5-(Trifluoromethyl)-1H-imidazole-4-carbaldehyde + R-NH₂ → 5-(Trifluoromethyl)-1H-imidazol-4-yl)methanimine derivative + H₂O
| Primary Amine (R-NH₂) | Resulting Schiff Base Product Name | Product Structure (R-group on Nitrogen) |
|---|---|---|
| Aniline (B41778) | N-phenyl-1-((5-(trifluoromethyl)-1H-imidazol-4-yl)methylene)amine | -C₆H₅ |
| Benzylamine | N-benzyl-1-((5-(trifluoromethyl)-1H-imidazol-4-yl)methylene)amine | -CH₂C₆H₅ |
| Ethanolamine | 2-(((5-(trifluoromethyl)-1H-imidazol-4-yl)methylene)amino)ethan-1-ol | -CH₂CH₂OH |
| Methylamine | N-methyl-1-((5-(trifluoromethyl)-1H-imidazol-4-yl)methylene)amine | -CH₃ |
Nucleophilic Addition Reactions, e.g., with Grignard Reagents
The electrophilic carbonyl carbon of the aldehyde is a prime target for nucleophilic addition by organometallic reagents, such as Grignard reagents (R-MgX). masterorganicchemistry.comorganic-chemistry.org This reaction is a powerful tool for carbon-carbon bond formation. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, breaking the C=O pi bond and forming a magnesium alkoxide intermediate. leah4sci.com Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. masterorganicchemistry.comleah4sci.com The choice of Grignard reagent determines the nature of the 'R' group introduced, providing a straightforward route to a diverse range of substituted imidazolylmethanols.
The general two-step reaction is:
this compound + R-MgX → Magnesium alkoxide intermediate
Intermediate + H₃O⁺ → (R)(5-(trifluoromethyl)-1H-imidazol-4-yl)methanol
| Grignard Reagent (R-MgX) | Resulting Secondary Alcohol Product Name | Structure of Added Group (R) |
|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | 1-(5-(Trifluoromethyl)-1H-imidazol-4-yl)ethan-1-ol | -CH₃ |
| Phenylmagnesium chloride (C₆H₅MgCl) | Phenyl(5-(trifluoromethyl)-1H-imidazol-4-yl)methanol | -C₆H₅ |
| Ethylmagnesium iodide (CH₃CH₂MgI) | 1-(5-(Trifluoromethyl)-1H-imidazol-4-yl)propan-1-ol | -CH₂CH₃ |
| Vinylmagnesium bromide (CH₂=CHMgBr) | 1-(5-(Trifluoromethyl)-1H-imidazol-4-yl)prop-2-en-1-ol | -CH=CH₂ |
Oxidation and Reduction Pathways of the Aldehyde Group
The aldehyde group can be readily transformed through both oxidation and reduction, providing access to the corresponding carboxylic acid and primary alcohol, respectively.
Reduction: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of the aldehyde to a primary alcohol. masterorganicchemistry.comcommonorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. youtube.com This transformation yields (5-(trifluoromethyl)-1H-imidazol-4-yl)methanol, a useful intermediate for further derivatization.
Oxidation: The aldehyde can be oxidized to 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid using common oxidizing agents. This conversion is a standard transformation for aldehydes. The resulting carboxylic acid is a key synthetic precursor, for instance, in the preparation of amides and esters. nih.govamazonaws.com
| Transformation | Typical Reagent(s) | Product Name |
|---|---|---|
| Reduction | Sodium borohydride (NaBH₄) in methanol (B129727) or ethanol | (5-(Trifluoromethyl)-1H-imidazol-4-yl)methanol |
| Oxidation | Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃) | 5-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid |
Reactions in Multi-Component Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. nih.gov Aldehydes are common components in many MCRs. This compound can serve as the aldehyde component in various named reactions, such as the Debus-Radziszewski imidazole synthesis. In a classical example of this reaction, an aldehyde, a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), and ammonia (B1221849) condense to form a substituted imidazole. Using the title compound in such a reaction with other building blocks would lead to highly substituted, complex bi-imidazole systems. The electrophilic nature of the aldehyde, enhanced by the trifluoromethyl group, facilitates its participation in the initial condensation steps of these reactions.
Reactivity of the Imidazole Ring System
The imidazole ring is an aromatic heterocycle with two nitrogen atoms. One nitrogen is pyrrole-like (N-1) and bears a hydrogen atom, making it weakly acidic, while the other is pyridine-like (N-3) and is basic. The molecule exists as a mixture of tautomers where the proton can reside on either nitrogen atom. Deprotonation with a base generates an imidazolate anion, which is a potent nucleophile that can react with electrophiles at either nitrogen. otago.ac.nz
Derivatization at Nitrogen Atoms (N-alkylation, N-acylation)
The N-H proton of the imidazole ring can be removed by a base, and the resulting anion can be alkylated or acylated. nih.gov However, because the two nitrogen atoms are non-equivalent due to the substitution pattern, N-alkylation or N-acylation of this compound can lead to a mixture of two regioisomers: the N-1 and N-3 substituted products. otago.ac.nz
The ratio of these isomeric products is influenced by several factors:
Steric Hindrance: Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen atom. otago.ac.nz
Electronic Effects: The electron-withdrawing trifluoromethyl and carbaldehyde groups decrease the nucleophilicity of the adjacent nitrogen atoms. The N-1 position is generally considered more sterically accessible, but the electronic deactivation by the adjacent C5-CF₃ group plays a significant role.
Reaction Conditions: The choice of solvent, base, and temperature can significantly alter the isomeric ratio. For example, reactions under basic conditions involving the imidazolate anion are sensitive to steric and electronic factors, whereas reactions under neutral conditions are also influenced by the tautomeric equilibrium of the starting imidazole. otago.ac.nz
| Electrophilic Reagent | Reaction Type | Potential Isomeric Products |
|---|---|---|
| Methyl iodide (CH₃I) | N-alkylation | 1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde and 1-Methyl-4-(trifluoromethyl)-1H-imidazole-5-carbaldehyde |
| Benzyl bromide (BnBr) | N-alkylation | 1-Benzyl-5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde and 1-Benzyl-4-(trifluoromethyl)-1H-imidazole-5-carbaldehyde |
| Acetyl chloride (CH₃COCl) | N-acylation | 1-Acetyl-5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde and 1-Acetyl-4-(trifluoromethyl)-1H-imidazole-5-carbaldehyde |
| Allyl chloride (CH₂=CHCH₂Cl) | N-alkylation | 1-Allyl-5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde and 1-Allyl-4-(trifluoromethyl)-1H-imidazole-5-carbaldehyde |
Functionalization at Carbon Positions (C-2, C-4, C-5)
The imidazole ring, while aromatic, exhibits distinct reactivity at its different carbon positions, which is further modulated by the presence of the aldehyde and the strongly electron-withdrawing trifluoromethyl group. The functionalization of this compound at the C-2, C-4, and C-5 positions is governed by the electronic interplay of these substituents.
C-2 Position: The C-2 position of the imidazole ring is generally the most acidic and susceptible to nucleophilic attack. nih.gov In the case of 5-(trifluoromethyl)-substituted imidazoles, the electron-withdrawing nature of the CF3 group at C-5 significantly decreases electron density across the ring, further activating the C-2 position towards certain reactions. For instance, Vilsmeier-Haack type formylations on a 5-(trifluoromethyl)-1H-imidazole precursor would be directed to the C-2 position due to this electronic bias. smolecule.com While the target molecule already possesses a formyl group at C-4, other functionalizations at C-2, such as lithiation followed by quenching with an electrophile, are plausible synthetic routes to di-functionalized derivatives. Additionally, sulfur-transfer reactions followed by electrophilic trifluoromethylthiolation have been successfully employed to functionalize the C-2 position of imidazole N-oxides, demonstrating a viable pathway for introducing SCF3 groups. nih.gov
C-4 and C-5 Positions: In a typical imidazole ring, electrophilic substitution preferentially occurs at the C-4 and C-5 positions. nih.govglobalresearchonline.net However, for this compound, these positions are already substituted. The C-5 position is occupied by the highly deactivating trifluoromethyl group, and the C-4 position holds the deactivating carbaldehyde group. Consequently, further electrophilic substitution on the ring is highly disfavored. Any functionalization at these positions would likely require prior modification of the existing groups. For example, the carbaldehyde at C-4 could be reduced to an alcohol and converted to a leaving group, opening possibilities for nucleophilic substitution at this position. Radical trifluoromethylation has been applied to various heterocycles, including imidazoles, indicating that under specific catalytic conditions, C-H functionalization could be a potential, albeit challenging, route for further substitution. researchgate.net
| Carbon Position | Reaction Type | Key Influencing Factors | Potential Reagents/Reactions | Expected Outcome |
|---|---|---|---|---|
| C-2 | Nucleophilic Substitution / Deprotonation | Most acidic proton; Electron-withdrawing CF3 group enhances electrophilicity. | Organolithium reagents (e.g., n-BuLi) followed by electrophiles; Sulfur transfer reagents. | Introduction of various electrophiles or an SCF3 group. |
| C-4 | Modification of Existing Group | Presence of deactivating carbaldehyde group. | Reduction (e.g., NaBH4) then conversion to leaving group (e.g., tosylation). | Enables subsequent nucleophilic substitution at C-4. |
| C-5 | Highly Inert | Presence of strongly deactivating CF3 group. | Harsh reaction conditions, potentially radical reactions. | Further substitution is synthetically challenging. |
Electrophilic and Nucleophilic Substitution on the Imidazole Ring
The reactivity of the imidazole ring in this compound towards substitution reactions is profoundly dictated by its substituents.
Electrophilic Substitution: The imidazole ring is inherently an electron-rich heterocycle, making it susceptible to electrophilic attack. globalresearchonline.net However, the combined electron-withdrawing effects of the trifluoromethyl group at C-5 and the carbaldehyde group at C-4 severely deactivate the ring. These groups reduce the electron density of the aromatic system, making an electrophilic attack energetically unfavorable. Standard electrophilic substitution reactions like nitration or halogenation, which readily occur on unsubstituted or activated imidazoles, would be extremely difficult to achieve on this molecule. acs.org
Nucleophilic Substitution: Conversely, the electron-poor nature of the ring makes it a candidate for nucleophilic substitution, particularly if a suitable leaving group is present. globalresearchonline.net While the hydrogen atoms on the ring are not readily displaced by nucleophiles, halogenated analogs of trifluoromethyl-imidazoles undergo nucleophilic substitution. For instance, bromo-substituted nitroimidazoles react with nucleophiles to displace the bromine atom. rsc.org Therefore, if this compound were converted to a halogenated derivative (e.g., at the C-2 position), it would become a viable substrate for SNAr (Nucleophilic Aromatic Substitution) reactions. The strong electron-withdrawing capacity of the CF3 and CHO groups would stabilize the negative charge in the Meisenheimer complex intermediate, facilitating the substitution. Nucleophiles such as thiolates have been shown to displace halogens from activated imidazole rings. rsc.org
Influence of Trifluoromethyl Group on Reactivity
Electronic Effects and Electrophilicity Enhancement
The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in medicinal and materials chemistry. nih.govmdpi.com Its influence on the reactivity of the imidazole ring is primarily due to a strong inductive effect (-I effect) exerted by the three highly electronegative fluorine atoms.
This potent electron withdrawal has several significant consequences:
Ring Deactivation: The -CF3 group substantially reduces the electron density of the entire imidazole ring. This deactivates the ring towards electrophilic attack, as discussed previously. mdpi.com
Increased Acidity: The electron withdrawal stabilizes the conjugate base formed upon deprotonation of the N-H proton, thereby increasing its acidity compared to unsubstituted imidazole.
Electrophilicity Enhancement: The -CF3 group enhances the electrophilic character of the carbon atoms in the ring, especially the adjacent C-5 position. nih.gov More importantly, it amplifies the electrophilicity of the carbonyl carbon in the C-4 carbaldehyde group. This makes the aldehyde more susceptible to attack by nucleophiles. This activation is crucial for condensation reactions and other additions to the carbonyl group.
The combination of high electronegativity, lipophilicity, and electron-withdrawing character makes the trifluoromethyl group a unique modulator of molecular properties. mdpi.com
| Property | Effect of -CF3 Group | Consequence for Reactivity |
|---|---|---|
| Electron Density | Strongly decreases density on the imidazole ring. | Deactivation towards electrophilic substitution; activation towards nucleophilic substitution (with a leaving group). |
| Acidity | Increases the acidity of the N-H proton. | Facilitates deprotonation and N-functionalization. |
| Electrophilicity | Enhances the electrophilicity of the C-4 aldehyde carbon. | Increases reactivity of the aldehyde towards nucleophiles (e.g., in condensations, additions). |
Steric Hindrance and Directed Functionalization
Beyond its electronic effects, the trifluoromethyl group also exerts a significant steric influence. While not exceptionally large, the CF3 group is bulkier than a hydrogen or fluorine atom and can influence the regioselectivity of reactions by sterically hindering approaches to nearby positions. nih.govmdpi.com
In the context of this compound, the steric bulk of the CF3 group at C-5 can:
Hinder C-4 Reactivity: It can partially shield the C-4 carbaldehyde group, potentially influencing the trajectory of incoming nucleophiles. In reactions where different conformations are possible, the steric interaction between the CF3 group and reactants can favor specific stereochemical outcomes.
Catalytic Transformations Involving this compound
The structure of this compound contains multiple functional groups that could allow it to participate in or act as a catalyst in various transformations. Imidazole and its derivatives are known to function as organocatalysts in a range of reactions, including multicomponent reactions for synthesizing heterocyclic systems. rsc.orgias.ac.in
The catalytic potential of this molecule stems from:
Basic Nitrogen Site: The pyridine-like nitrogen (N-3) can act as a Brønsted-Lowry base or a Lewis base, activating substrates by deprotonation or coordination. researchgate.net
Acidic N-H Proton: The pyrrole-like nitrogen (N-1) possesses an acidic proton that can engage in hydrogen bonding to activate electrophiles.
Electrophilic Aldehyde: The aldehyde group can participate in reactions such as Knoevenagel condensations, where it reacts with active methylene (B1212753) compounds. The basic imidazole ring can catalyze this reaction intramolecularly or intermolecularly.
A regioisomeric compound, 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde, has been noted for its potential in organocatalysis, where the basic nitrogen and electrophilic aldehyde work in concert, with the CF3 group modulating the electronic properties. smolecule.com A similar catalytic role can be postulated for the 4-carbaldehyde isomer. For example, in a Knoevenagel-type condensation, the N-3 atom could deprotonate an active methylene compound, and the resulting nucleophile could attack the electronically activated aldehyde of another molecule. Imidazolium-based ionic liquids, which share the core imidazole structure, have demonstrated excellent catalytic activity in multicomponent reactions, highlighting the versatility of this heterocyclic system in catalysis. mdpi.com
Spectroscopic and Structural Elucidation Techniques for 5 Trifluoromethyl 1h Imidazole 4 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the determination of the connectivity of atoms and the chemical environment of each nucleus. For 5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable for a thorough structural analysis.
Proton (¹H) NMR for Structural Connectivity and Proton Environments
Proton (¹H) NMR spectroscopy of this compound is expected to reveal distinct signals corresponding to the protons in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton. The aldehydic proton (CHO) is anticipated to appear significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The proton on the imidazole (B134444) ring (C2-H) would likely resonate in the aromatic region, with its exact chemical shift influenced by the electron-withdrawing effects of the neighboring trifluoromethyl and aldehyde groups. The N-H proton of the imidazole ring may exhibit a broad signal, and its chemical shift can be highly dependent on the solvent and concentration. Coupling between adjacent protons, observed as splitting of signals (multiplicity), would further confirm the connectivity within the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | Variable (broad) | Singlet |
| C2-H | 7.5 - 8.5 | Singlet |
| CHO | 9.5 - 10.5 | Singlet |
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the aldehyde group is expected to have the largest chemical shift, typically appearing in the δ 180-200 ppm region. The carbon atoms of the imidazole ring (C2, C4, and C5) will resonate in the aromatic region, with their chemical shifts influenced by the attached substituents. The carbon of the trifluoromethyl group (-CF₃) will also be observable and will show coupling with the fluorine atoms (¹JCF), resulting in a quartet.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 180 - 200 |
| C2 | 135 - 150 |
| C4 | 130 - 145 |
| C5 | 120 - 135 |
| -CF₃ | 115 - 130 (quartet) |
Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group. The absence of coupling to other fluorine atoms will result in a singlet, assuming no long-range coupling to protons is resolved.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₅H₃F₃N₂O, the calculated molecular weight is approximately 176.02 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
The mass spectrum would also display a characteristic fragmentation pattern upon ionization. Common fragmentation pathways could involve the loss of the formyl group (CHO) or the trifluoromethyl group (CF₃), leading to fragment ions that can be used to further confirm the structure of the molecule.
Table 3: Key Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 176 | [M]⁺ (Molecular ion) |
| 147 | [M - CHO]⁺ |
| 107 | [M - CF₃]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong absorption band in the region of 1680-1710 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde. The N-H stretching vibration of the imidazole ring would likely appear as a broad band in the range of 3200-3500 cm⁻¹. C-H stretching vibrations for the aromatic ring and the aldehyde are expected around 3100-3150 cm⁻¹ and 2720-2820 cm⁻¹, respectively. The strong C-F stretching vibrations of the trifluoromethyl group are typically observed in the 1000-1350 cm⁻¹ region.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch | 3200 - 3500 (broad) |
| C-H stretch (aromatic) | 3100 - 3150 |
| C-H stretch (aldehyde) | 2720 - 2820 |
| C=O stretch (aldehyde) | 1680 - 1710 |
| C=N stretch (imidazole) | ~1600 |
| C-F stretch | 1000 - 1350 (strong) |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique employed in chemistry to determine the elemental composition of a compound. This process is crucial in the characterization of newly synthesized molecules, such as this compound, as it provides experimental validation of the compound's empirical formula, which is the simplest whole-number ratio of atoms of each element present.
The confirmation of the empirical formula is a critical step in verifying the identity and purity of a synthesized compound. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements, which are then compared against the theoretical values calculated from the proposed molecular formula. For this compound, the molecular formula is established as C₅H₃F₃N₂O.
Based on this molecular formula and the atomic weights of its constituent elements (Carbon: ~12.01 g/mol , Hydrogen: ~1.01 g/mol , Fluorine: ~19.00 g/mol , Nitrogen: ~14.01 g/mol , Oxygen: ~16.00 g/mol ), the theoretical elemental composition can be calculated. The total molecular weight of the compound is approximately 164.09 g/mol . smolecule.com
The theoretical percentages are as follows:
Carbon (C): (5 * 12.011) / 164.09 * 100% ≈ 36.60%
Hydrogen (H): (3 * 1.008) / 164.09 * 100% ≈ 1.84%
Fluorine (F): (3 * 18.998) / 164.09 * 100% ≈ 34.73%
Nitrogen (N): (2 * 14.007) / 164.09 * 100% ≈ 17.07%
Oxygen (O): (1 * 15.999) / 164.09 * 100% ≈ 9.75%
In a typical research setting, these theoretical values would be compared against the results obtained from instrumental analysis, often using a CHN analyzer. A close correlation between the experimental and calculated percentages, usually within a margin of ±0.4%, is considered strong evidence for the proposed empirical and molecular formula, thereby confirming the successful synthesis of the target compound. While the theoretical data is readily calculable, specific experimental findings from peer-reviewed literature for this compound are not widely reported, precluding a direct comparison in this context.
Below is a data table summarizing the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 5 | 60.055 | 36.60 |
| Hydrogen | H | 1.008 | 3 | 3.024 | 1.84 |
| Fluorine | F | 18.998 | 3 | 56.994 | 34.73 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 17.07 |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.75 |
| Total | 164.086 | 100.00 |
Computational and Theoretical Investigations of 5 Trifluoromethyl 1h Imidazole 4 Carbaldehyde
Quantum Chemical Calculations
No specific studies detailing the DFT-optimized molecular geometry or electronic structure of 5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde were found.
No literature applying ab initio methods to describe the electronic structure of this compound was identified.
Analysis of Electronic Properties
Specific HOMO/LUMO energy values and their distribution for this compound are not available in the reviewed literature.
No studies presenting MEP maps for this compound were found.
Detailed NBO analysis, including hyperconjugative interactions and charge delocalization for this compound, has not been reported in the searched scientific papers.
Spectroscopic Parameter Prediction
Computational chemistry offers powerful tools for predicting spectroscopic parameters, which are crucial for the structural elucidation of novel compounds. Density Functional Theory (DFT) is a particularly prominent method for calculating NMR parameters with a high degree of accuracy.
The prediction of NMR chemical shifts through computational methods has become an invaluable tool in chemical research, often utilizing the Gauge-Independent Atomic Orbital (GIAO) method. niscpr.res.insemanticscholar.org This approach calculates the absolute shielding tensors (σ) for each nucleus, from which the chemical shifts (δ) can be derived by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
DFT calculations, for instance at the B3LYP/6-31G level, have been successfully employed to determine NMR shielding parameters for related structures like 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone. orientjchem.org In such studies, the isotropic shielding (σiso) and anisotropic shielding (σaniso) values are calculated for each atom. orientjchem.org For this compound, similar calculations would be expected to provide valuable insights into its ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra.
The presence of the trifluoromethyl (CF₃) group introduces a nucleus, ¹⁹F, which is highly sensitive to its local electronic environment, making ¹⁹F NMR a powerful probe. nih.govnih.gov Computational studies on other fluorinated organic molecules have demonstrated that DFT calculations can predict ¹⁹F chemical shifts, although these predictions can be sensitive to the computational method and basis set used. researchgate.netuni-muenchen.de The strong electron-withdrawing nature of the CF₃ group would significantly influence the chemical shifts of the imidazole (B134444) ring protons and carbons, a phenomenon that can be quantitatively predicted through these theoretical models.
Below is a hypothetical data table illustrating the type of results that would be obtained from a DFT/GIAO calculation for a related imidazole carbaldehyde derivative.
| Atom | Calculated σiso (ppm) |
|---|---|
| N1-H | Value |
| C2-H | Value |
| C4-CHO | Value |
| C5-H | Value |
| C2 | Value |
| C4 | Value |
| C5 | Value |
| CHO | Value |
Reaction Mechanism Studies
Computational chemistry provides deep insights into reaction mechanisms by allowing for the mapping of potential energy surfaces, identification of transition states, and calculation of reaction energetics.
The reactivity of this compound is dictated by the interplay of the imidazole ring, the aldehyde group, and the trifluoromethyl substituent. Computational studies can elucidate the pathways of its reactions, such as oxidation of the aldehyde, nucleophilic addition to the carbonyl group, or reactions involving the imidazole ring itself. For instance, the formation of imidazole derivatives often involves multi-step pathways, such as the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). researchgate.net
Theoretical calculations can map the energy profile of such reaction pathways, identifying intermediates and, crucially, the transition state structures. researchgate.net For a reaction involving the aldehyde group of the target molecule, computational methods can model the approach of a nucleophile, the formation of a tetrahedral intermediate, and the subsequent steps, providing geometric parameters and vibrational frequencies for the transition state.
Beyond identifying the reaction pathway, computational studies can provide quantitative thermodynamic and kinetic data. By calculating the energies of reactants, transition states, and products, key parameters such as activation energies (Ea) and reaction enthalpies (ΔH) can be determined.
For example, DFT calculations have been used to obtain thermodynamic properties like the energy of structure formation (HF) for imidazole derivatives. orientjchem.org This information is vital for understanding the stability of the molecule and the feasibility of its transformations. Kinetic parameters, governed by the activation energy, determine the rate of a reaction. These computational predictions are essential for optimizing reaction conditions and understanding the factors that control reaction outcomes.
The table below illustrates the kind of thermodynamic data that can be generated for a reaction involving an imidazole derivative, based on an analogous computational study.
| Parameter | Calculated Value |
|---|---|
| ΔE (kcal/mol) | Value |
| ΔH (kcal/mol) | Value |
| ΔG (kcal/mol) | Value |
| Activation Energy (Ea) (kcal/mol) | Value |
Structure-Reactivity Relationship Studies via Computational Methods
Computational methods are instrumental in understanding how the structure of a molecule influences its chemical reactivity. For this compound, the key structural features are the aromatic imidazole ring, the electron-withdrawing aldehyde group, and the highly electronegative trifluoromethyl group.
Structure-activity relationship (SAR) studies explore how modifications to a chemical structure affect its biological activity or chemical reactivity. nih.govmdpi.comnih.gov In a computational context, this involves calculating various molecular descriptors and correlating them with observed or predicted reactivity. Key descriptors include:
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For the target compound, the oxygen of the aldehyde would be an electron-rich site, while the carbonyl carbon and the protons on the imidazole ring would be electron-poor. orientjchem.org
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, atomic hybridization, and intramolecular interactions like hyperconjugation, which can explain the stability and reactivity of different parts of the molecule. orientjchem.org
For this compound, the strong electron-withdrawing effects of both the aldehyde and the trifluoromethyl group would significantly lower the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack, particularly at the carbonyl carbon. These computational analyses provide a rational basis for understanding and predicting the chemical behavior of the compound.
Applications of 5 Trifluoromethyl 1h Imidazole 4 Carbaldehyde As a Synthetic Building Block and Precursor in Materials Science
Role as a Precursor in Complex Organic Synthesis
The strategic placement of the aldehyde and trifluoromethyl groups on the imidazole (B134444) core makes 5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde a valuable precursor for synthesizing more complex molecules. The aldehyde function serves as a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and multicomponent reactions.
Synthesis of Advanced Heterocyclic Systems
The carbaldehyde group is a key functional group for elaborating the imidazole core into more complex, fused, or linked heterocyclic systems. While direct examples involving this compound are specific to proprietary research, the reactivity of analogous imidazole-5-carbaldehydes is well-documented and demonstrates the potential of this class of compounds. For instance, studies on 4-methyl-1H-imidazole-5-carbaldehyde show its conversion into fused heterocycles such as benzoxazoles, benzothiazoles, and benzoimidazoles through a two-step reaction involving the aldehyde group. researchgate.netdergipark.org.tr This suggests a viable pathway for the trifluoromethyl analogue to produce a variety of advanced heterocyclic structures. The typical reaction involves condensation with an ortho-substituted aniline (B41778) (e.g., 2-aminophenol (B121084) or 2-aminothiophenol) to form a Schiff base, followed by cyclization.
The van Leusen imidazole synthesis is another prominent method for creating substituted imidazoles, including those with trifluoromethyl groups, highlighting the importance of this structural motif in constructing complex heterocyclic frameworks. nih.gov
Table 1: Examples of Heterocyclic Systems Synthesized from an Analogous Imidazole-5-Carbaldehyde Data based on reactions with 4-methyl-1H-imidazole-5-carbaldehyde.
| Reactant | Resulting Heterocycle | Reaction Type |
| 2-Aminophenol | Benzoxazole derivative | Condensation followed by cyclization |
| 2-Aminothiophenol | Benzothiazole derivative | Condensation followed by cyclization |
| 1,2-Phenylenediamine | Benzimidazole derivative | Condensation followed by cyclization |
Intermediate in Cascade and Domino Reactions
Cascade and domino reactions, which involve multiple bond-forming events in a single synthetic operation, are powerful tools for building molecular complexity efficiently. Imidazole derivatives often feature in such reaction sequences. Multicomponent reactions (MCRs) are a class of cascade reactions where three or more reactants combine in one pot to form a product that incorporates portions of all reactants.
Research has demonstrated the one-pot, four-component synthesis of fused 3-(substitutedphenyl)-5-oxo-3,4,5,6-tetrahydroimidazo[4,5-c]pyrazole-2(1H)-carbaldehyde derivatives. orientjchem.org In such complex transformations, simpler substituted imidazole-carbaldehydes can be considered as potential intermediates that are formed in situ and then undergo further reaction. The reactivity of this compound makes it a suitable candidate for designing novel multicomponent reactions to access structurally diverse and complex molecular libraries. rsc.orgnih.gov
Ligand Design in Coordination Chemistry
The imidazole ring is a fundamental structural unit in coordination chemistry, capable of binding to metal ions through its nitrogen atoms. mdpi.com The addition of the carbaldehyde and trifluoromethyl groups to this core in this compound provides a platform for designing sophisticated ligands with tailored electronic and steric properties for various applications.
Chelation of Metal Ions for Coordination Complexes
The nitrogen atoms of the imidazole ring and the oxygen atom of the carbaldehyde group can act as donor sites for metal ions, although the aldehyde itself is a weak donor. More commonly, the aldehyde is converted into a more effective chelating group, such as an imine (Schiff base), by condensation with a primary amine. core.ac.uk These Schiff base ligands can then form stable coordination complexes with a wide range of transition metals.
For example, research on the analogous compound 5-phenyl-1H-imidazole-4-carbaldehyde has shown that it readily reacts with hydrazides to form Schiff base ligands. iosrphr.org These ligands then coordinate with metal ions like Antimony(III) to form five-coordinate, square pyramidal complexes. iosrphr.org The trifluoromethyl group in the target compound would significantly influence the electronic properties of the resulting ligand and the stability and reactivity of its metal complexes.
Table 2: Metal Complexes from a Phenyl-Analog of Imidazole-4-Carbaldehyde Schiff Base Ligand Data based on complexes derived from 5-phenyl-1H-imidazole-4-carbaldehyde.
| Metal Salt | Ligand Type | Resulting Complex Formula | Geometry |
| SbCl₃ | Schiff Base with Carbonohydrazide | [Sb(C₂₁H₁₈N₈O)Cl]Cl₂ | Square Pyramidal |
| Sb(NO₃)₃ | Schiff Base with Carbonohydrazide | Sb(C₂₁H₁₈N₈O)NO₃₂ | Square Pyramidal |
| Sb(OAc)₃ | Schiff Base with Thiocarbonohydrazide | Sb(C₂₁H₁₈N₈S)OAc₂ | Square Pyramidal |
Development of Polydentate Ligands
Polydentate ligands, which bind to a central metal ion through two or more donor atoms, form more stable complexes than their monodentate counterparts due to the chelate effect. The reactive aldehyde group of this compound is an ideal starting point for the synthesis of polydentate ligands.
By reacting the aldehyde with molecules containing additional donor groups (such as diamines, amino acids, or hydrazides), multidentate Schiff base ligands can be readily prepared. orientjchem.orgresearchgate.netnih.gov For instance, condensation with ethylenediamine (B42938) would yield a potentially tetradentate N,N,N',N'-donor ligand, capable of forming highly stable complexes with metals like copper, nickel, and cobalt. The strong electron-withdrawing nature of the trifluoromethyl group can enhance the Lewis acidity of the metal center in the resulting complex, which can be advantageous in catalytic applications.
Utilization in Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. Imidazole derivatives are known to participate in various non-covalent interactions, including hydrogen bonding (acting as both donor and acceptor) and coordination to metal ions, making them valuable building blocks for the construction of complex supramolecular architectures. The trifluoromethyl group can also engage in specific non-covalent interactions, such as halogen bonding. While the potential for this compound to be used in the design of supramolecular assemblies is clear from a theoretical standpoint, there is a lack of published research that demonstrates its practical application in this field.
Advanced Structure Reactivity and Structure Property Relationship Studies of 5 Trifluoromethyl 1h Imidazole 4 Carbaldehyde Analogues
Impact of Trifluoromethyl Group Position on Chemical Reactivity
The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting a profound influence on the electronic properties of the imidazole (B134444) ring. nih.gov Its position on the ring—be it C2, C4, or C5—differentially affects the reactivity of the ring's nitrogen and carbon atoms.
When positioned at C5, as in the title compound, the -CF3 group strongly deactivates the imidazole ring towards electrophilic substitution. This deactivation is a consequence of the inductive effect (-I) of the -CF3 group, which lowers the electron density across the heterocyclic system. Conversely, this electron deficiency enhances the acidity of the N-H proton, making deprotonation more facile compared to non-fluorinated imidazoles. The electrophilicity of the ring carbons is also increased, rendering them more susceptible to nucleophilic attack, although such reactions are less common for the imidazole ring itself.
If the -CF3 group were located at the C2 position, its electron-withdrawing effect would be exerted more symmetrically, influencing both nitrogen atoms significantly and substantially increasing the acidity of the N-H proton. A -CF3 group at C4 would primarily influence the adjacent N3 and C5 positions. The precise location of this potent electron-withdrawing group is therefore a critical determinant for predicting the outcomes of chemical transformations. For instance, electrophilic substitution, if forced, would occur at the position least deactivated by the trifluoromethyl substituent. acs.org
Influence of Carbaldehyde Position on Ring Functionalization
The carbaldehyde (-CHO) group is a versatile functional handle that directs the course of subsequent reactions. Its position on the trifluoromethyl-imidazole ring determines the regioselectivity of ring functionalization and derivatization. In 5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde, the aldehyde is positioned adjacent to the powerful -CF3 group. This proximity enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive towards nucleophiles. dergipark.org.tr
This enhanced reactivity allows for a wide range of transformations at the C4 position, including:
Oxidation: The aldehyde can be readily oxidized to a carboxylic acid, yielding 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid.
Reduction: Reduction with agents like sodium borohydride (B1222165) converts the aldehyde to a primary alcohol, (5-(trifluoromethyl)-1H-imidazol-4-yl)methanol.
Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles (e.g., amines, active methylene (B1212753) compounds) to build more complex molecular architectures, such as Schiff bases or Knoevenagel adducts. nih.gov
The position of the carbaldehyde also influences further substitution on the imidazole ring itself. As an electron-withdrawing group, the C4-carbaldehyde deactivates the ring, particularly the C2 position, towards electrophilic attack. Any functionalization at the nitrogen atoms, such as N-alkylation, remains a primary pathway for derivatization. dergipark.org.tr If the carbaldehyde were at the C2 position, it would undergo similar transformations, but its electronic influence would be directed more towards the C4 and C5 positions of the ring. researchgate.net
Systematic Investigation of Substituent Effects on Reactivity Profiles
The introduction of additional substituents onto the this compound framework allows for the fine-tuning of its reactivity profile. The electronic nature of these substituents—whether electron-donating (EDG) or electron-withdrawing (EWG)—can either amplify or attenuate the effects of the inherent -CF3 and -CHO groups.
Systematic studies often involve placing various substituents at the C2 position or on the N1 nitrogen of the imidazole ring.
Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO2, -CN) placed at the C2 position would further deactivate the entire ring system toward electrophiles and increase the acidity of the N-H proton. It would also enhance the electrophilicity of the C4-carbaldehyde, potentially increasing its reactivity in condensation or nucleophilic addition reactions.
Electron-Donating Groups (EDGs): An EDG (e.g., -CH3, -OCH3) at the C2 position would partially counteract the deactivating effects of the -CF3 and -CHO groups. This would make the ring slightly less electron-deficient and could facilitate certain electrophilic substitution reactions that are otherwise difficult. The reactivity of the carbaldehyde might be slightly diminished compared to the unsubstituted analogue.
Relationship Between Molecular Architecture and Functional Performance in Material Applications
The unique molecular architecture of trifluoromethyl-imidazole-carbaldehyde analogues makes them promising candidates for advanced material applications, particularly in organic electronics like Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.org The relationship between their structure and functional performance is governed by several key factors.
Molecular Rigidity and Planarity: The imidazole ring provides a rigid and planar core, which is beneficial for molecular packing in the solid state and can facilitate charge transport.
Electronic Properties: The potent electron-withdrawing -CF3 group lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). acs.org This tuning of frontier molecular orbitals is critical for designing materials with specific electronic and photophysical properties, such as deep-blue emission in OLEDs.
Intermolecular Interactions: The presence of the N-H group and the carbaldehyde's oxygen atom allows for strong hydrogen bonding, influencing crystal packing and thin-film morphology. The -CF3 group can also participate in non-covalent interactions, further directing the supramolecular assembly. nih.gov
Functional Handles: The carbaldehyde group serves as a key synthetic point for extending the π-conjugated system of the molecule. By reacting it with aromatic amines or other suitable building blocks, large, complex molecules with tailored photophysical properties (e.g., high photoluminescence quantum yields, specific emission wavelengths) can be constructed. researchgate.netacs.org
The strategic placement of functional groups is crucial. For example, attaching bulky or charge-transporting moieties via the carbaldehyde or the ring nitrogen can be used to control intermolecular distances, prevent aggregation-caused quenching of fluorescence, and improve charge injection/transport properties in a device. researchgate.net
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Sustainable Methodologies
While established methods for imidazole (B134444) synthesis, such as the Debus-Radziszewski or van Leusen reactions, provide access to this class of compounds, future research must prioritize the development of more efficient, sustainable, and versatile synthetic routes. mdpi.comnih.gov Traditional syntheses can suffer from limitations like harsh reaction conditions, low yields, and the use of hazardous reagents. mdpi.comderpharmachemica.com
Future explorations should focus on:
Catalytic C-H Functionalization: Direct, late-stage functionalization of the imidazole core to introduce the trifluoromethyl and carbaldehyde groups would represent a significant advance in atom economy. Research into transition-metal-catalyzed C-H trifluoromethylation and formylation of pre-existing imidazole rings could streamline synthesis.
Photoredox and Electrocatalysis: These emerging fields offer mild and highly selective methods for forging complex bonds. Investigating light- or electricity-driven cycloadditions or multicomponent reactions to construct the trifluoromethylated imidazole ring could provide access to novel derivatives under environmentally benign conditions.
Enzymatic Synthesis: Biocatalysis presents an opportunity for unparalleled selectivity. Engineering enzymes to catalyze the key bond-forming steps in the synthesis of 5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde could lead to highly sustainable and enantiomerically pure products where applicable.
Multicomponent Reactions (MCRs): Developing new MCRs that incorporate trifluoromethylated building blocks is a promising strategy for rapidly generating molecular diversity. rsc.org A one-pot reaction combining a trifluoromethylated precursor, an aldehyde source, and nitrogen sources would be a highly efficient approach. nih.gov
| Methodology | Description | Potential Advantages | Research Challenges |
|---|---|---|---|
| C-H Functionalization | Direct introduction of CF3 and CHO groups onto an imidazole precursor. | High atom economy, reduced step count. | Achieving regioselectivity, catalyst development. |
| Photoredox/Electrocatalysis | Using light or electricity to drive key synthetic transformations. | Mild conditions, unique reactivity, high selectivity. | Substrate scope, mechanistic understanding. |
| Biocatalysis | Employing enzymes for key bond formations. | High chemo- and stereoselectivity, green reaction media (e.g., water). | Enzyme discovery and engineering, process optimization. |
| Novel Multicomponent Reactions | One-pot synthesis from three or more starting materials. rsc.org | High efficiency, rapid library synthesis, operational simplicity. | Discovery of new compatible reaction partners. |
Exploration of Emerging Reactivity Patterns
The unique electronic interplay between the strongly electron-withdrawing trifluoromethyl group and the electrophilic aldehyde function has yet to be fully exploited. smolecule.comacs.org This arrangement significantly modulates the reactivity of the imidazole ring compared to its non-fluorinated analogues. acs.org
Future research should investigate:
Organocatalysis: The compound's structure, featuring basic imidazole nitrogens and an electrophilic aldehyde, suggests potential as an organocatalyst. smolecule.com Its utility in asymmetric reactions, such as Knoevenagel condensations or Michael additions, warrants exploration.
Cycloaddition Reactions: The electron-deficient nature of the imidazole ring could make it a suitable partner in various cycloaddition reactions, providing access to complex, fused heterocyclic systems.
Coordination Chemistry: The N-H proton, the imine-type nitrogen (N3), and the aldehyde's carbonyl oxygen present multiple coordination sites for metal ions. mdpi.com Synthesizing and characterizing coordination complexes could lead to new catalysts or functional materials. The reactivity of the aldehyde group within a metal's coordination sphere is a particularly rich area for study.
| Reaction Class | Role of this compound | Expected Outcome |
|---|---|---|
| Condensation Reactions (e.g., Wittig, Horner-Wadsworth-Emmons) | Electrophilic aldehyde component | Synthesis of novel vinyl-substituted trifluoromethyl-imidazoles. |
| Reductive Amination | Carbonyl precursor | Formation of diverse amine derivatives for pharmaceutical screening. |
| [3+2] and [4+2] Cycloadditions | Dipolarophile or Dienophile | Access to novel fused and polycyclic fluorinated heterocycles. nih.gov |
| Metal Complexation | Ligand | Formation of novel metal-organic complexes with catalytic or material applications. mdpi.com |
Design of Advanced Materials with Tunable Properties
The inherent properties of the trifluoromethyl-imidazole motif—such as thermal stability, hydrophobicity, and specific electronic characteristics—make it an attractive building block for advanced materials. acs.orgrsc.org
Unexplored avenues include:
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The aldehyde and nitrogen atoms provide ideal anchor points for constructing porous, crystalline frameworks. ossila.com Such materials could be designed for applications in gas storage and separation (e.g., CO2 capture), catalysis, or sensing.
Polymers and Conjugated Materials: Polymerization of derivatives of this compound could yield polymers with tunable properties. For example, incorporating this unit into conjugated polymer backbones could modulate their electronic and optical properties for use in organic electronics, such as organic light-emitting diodes (OLEDs) or solar cells. rsc.org
Liquid Crystals: The rigid imidazole core combined with appropriate peripheral groups could lead to the design of novel liquid crystalline materials. The trifluoromethyl group can be used to fine-tune intermolecular interactions and influence the resulting mesophases.
Integration into Flow Chemistry and Automation for Scalable Synthesis
To fully realize the potential of this compound and its derivatives, transitioning from traditional batch synthesis to modern, automated manufacturing processes is essential.
Key research directions are:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the title compound would offer significant advantages in terms of safety, reproducibility, and scalability. researchgate.net Flow reactors provide superior control over reaction parameters like temperature and mixing, which is crucial for handling energetic intermediates or exothermic reactions.
Automated Synthesis Platforms: The use of automated synthesizers, potentially employing reagent cartridges or robotic liquid handlers, could enable the rapid generation of libraries of derivatives. researchgate.netyoutube.comnih.gov An automated platform could perform a sequence of reactions—for example, a Knoevenagel condensation followed by a reduction—on the carbaldehyde group, allowing for high-throughput synthesis and screening for drug discovery or materials science applications. beilstein-journals.orgresearchgate.net
| Parameter | Traditional Batch Synthesis | Flow Chemistry / Automation |
|---|---|---|
| Scalability | Challenging, often requires re-optimization. | Easier to scale by running the process for longer ("scaling out"). |
| Safety | Higher risk with large volumes of hazardous reagents. | Improved safety due to small reactor volumes and better heat control. researchgate.net |
| Reproducibility | Can vary between batches. | High, due to precise computer control over parameters. |
| Library Synthesis | Slow, sequential process. | Rapid, parallel, or sequential synthesis enabled by automation. nih.gov |
Deepening Theoretical Understanding through Advanced Computational Models
Computational chemistry provides powerful tools to predict reactivity, elucidate mechanisms, and guide the rational design of new molecules and materials.
Future computational studies should focus on:
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model the transition states and reaction pathways for novel synthetic routes can accelerate their development and optimization. nih.govmdpi.com This is particularly valuable for understanding the regioselectivity in cycloaddition reactions or the catalytic cycle in organocatalysis.
Predicting Electronic and Material Properties: Quantum mechanics/molecular mechanics (QM/MM) calculations can predict how the compound and its derivatives will interact with biological targets, guiding medicinal chemistry efforts. acs.org For materials science, computational models can predict the electronic bandgap of polymers, the porosity of MOFs, and the absorption spectra of dyes, enabling in silico design before undertaking complex synthesis.
Molecular Dynamics (MD) Simulations: MD simulations can be used to understand the bulk properties of materials derived from this compound. For instance, simulations could model the self-assembly of liquid crystals or the diffusion of gases within a computationally designed COF.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde, and what key reaction conditions are critical for achieving high yield?
- Methodology :
- Cyclization : Start with imidazole precursors (e.g., 2-substituted imidazoles) and introduce the trifluoromethyl group via electrophilic trifluoromethylation. Chlorinating agents (e.g., POCl₃) may assist in activating the ring .
- Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) or Duff reaction (hexamine in acidic media) to introduce the aldehyde group at the 4-position. Solvents like dichloromethane or THF and catalysts (e.g., Lewis acids) are critical for regioselectivity .
- Key Conditions : Maintain anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC to optimize yield.
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodology :
- NMR : Use - and -NMR to identify the aldehyde proton (δ ~9.8–10.2 ppm) and trifluoromethyl group (δ ~-60 to -70 ppm for ). -NMR confirms carbonyl (C=O) at δ ~190–200 ppm .
- IR Spectroscopy : Detect aldehyde C=O stretch (~1700 cm) and C-F vibrations (~1100–1200 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] and fragmentation patterns.
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of trifluoromethyl group introduction during synthesis?
- Methodology :
- Reagent Selection : Use Umemoto’s reagent or Togni’s reagent for directed trifluoromethylation. Computational modeling (DFT) predicts favorable electrophilic attack sites .
- Temperature Control : Lower temperatures (-20°C to 0°C) reduce side reactions.
- Protecting Groups : Temporarily block reactive sites (e.g., aldehyde) with acetals to direct trifluoromethylation to the 5-position .
Q. When encountering discrepancies between experimental and theoretical NMR shifts, what strategies resolve these inconsistencies?
- Methodology :
- Purity Check : Confirm sample purity via HPLC. Impurities (e.g., unreacted precursors) skew shifts .
- Solvent Effects : Compare experimental shifts in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) with computational predictions (GIAO method).
- Dynamic Effects : Consider tautomerism (e.g., imidazole ring proton exchange) via variable-temperature NMR .
Q. How does the trifluoromethyl group influence the reactivity of the aldehyde moiety in nucleophilic reactions?
- Methodology :
- Electron-Withdrawing Effect : The CF₃ group activates the aldehyde for nucleophilic attack (e.g., condensation with amines to form Schiff bases).
- Kinetic Studies : Compare reaction rates of this compound with non-CF₃ analogs in nucleophilic additions (e.g., hydrazine) .
- By-Product Analysis : Use LC-MS to identify side products (e.g., aldol adducts) under basic conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
